![molecular formula C10H13NO2 B1519721 6-Allyl-2,3-dimethoxypyridine CAS No. 1087659-29-7](/img/structure/B1519721.png)
6-Allyl-2,3-dimethoxypyridine
Overview
Description
6-Allyl-2,3-dimethoxypyridine, also known as ADMGP, is a naturally occurring compound found in the roots of certain plant species. It has the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol .
Molecular Structure Analysis
The molecular structure of 6-Allyl-2,3-dimethoxypyridine consists of a pyridine ring substituted with two methoxy groups and an allyl group . The SMILES string representation of the molecule is COc1ccc(CC=C)nc1OC .Chemical Reactions Analysis
While specific chemical reactions involving 6-Allyl-2,3-dimethoxypyridine are not available, allylic compounds are known to undergo a variety of reactions, including allylic substitutions .Physical And Chemical Properties Analysis
6-Allyl-2,3-dimethoxypyridine is a solid compound . Unfortunately, detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including coupling reactions and nucleophilic substitutions, to create a wide array of organic compounds .
Industrial Uses
Industrially, 6-Allyl-2,3-dimethoxypyridine could be employed in the manufacture of fine chemicals, serving as an intermediate in the production of various industrial products .
properties
IUPAC Name |
2,3-dimethoxy-6-prop-2-enylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-4-5-8-6-7-9(12-2)10(11-8)13-3/h4,6-7H,1,5H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNPBGILLMBQPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)CC=C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670145 | |
Record name | 2,3-Dimethoxy-6-(prop-2-en-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Allyl-2,3-dimethoxypyridine | |
CAS RN |
1087659-29-7 | |
Record name | 2,3-Dimethoxy-6-(prop-2-en-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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